molecular formula C19H20FN3O3 B7497867 1-[5-[4-(4-fluorobenzoyl)-1,4-diazepane-1-carbonyl]-1H-pyrrol-3-yl]ethanone

1-[5-[4-(4-fluorobenzoyl)-1,4-diazepane-1-carbonyl]-1H-pyrrol-3-yl]ethanone

Cat. No.: B7497867
M. Wt: 357.4 g/mol
InChI Key: FGJOFDAZFLQZAG-UHFFFAOYSA-N
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Description

1-[5-[4-(4-fluorobenzoyl)-1,4-diazepane-1-carbonyl]-1H-pyrrol-3-yl]ethanone is a chemical compound that has gained significant attention in scientific research. This compound belongs to the class of pyrrole-based drugs, which are known for their potential therapeutic properties. The purpose of

Mechanism of Action

The exact mechanism of action of 1-[5-[4-(4-fluorobenzoyl)-1,4-diazepane-1-carbonyl]-1H-pyrrol-3-yl]ethanone is not fully understood. However, it is believed to act on the GABA-A receptor, which is a major inhibitory neurotransmitter in the brain. By binding to this receptor, it enhances the inhibitory effects of GABA, leading to its anxiolytic and sedative properties.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, leading to its anxiolytic and sedative properties. Additionally, it has been shown to decrease the levels of glutamate, which is an excitatory neurotransmitter in the brain.

Advantages and Limitations for Lab Experiments

One of the major advantages of 1-[5-[4-(4-fluorobenzoyl)-1,4-diazepane-1-carbonyl]-1H-pyrrol-3-yl]ethanone is its ability to induce anxiolytic and sedative effects in animal models. This makes it a useful tool for studying the effects of anxiety and stress on behavior. However, one of the limitations of this compound is its potential side effects, which can confound the results of experiments.

Future Directions

There are several future directions for the study of 1-[5-[4-(4-fluorobenzoyl)-1,4-diazepane-1-carbonyl]-1H-pyrrol-3-yl]ethanone. One direction is the investigation of its potential use in the treatment of anxiety disorders, depression, and epilepsy in humans. Additionally, further studies are needed to understand its mechanism of action and potential side effects. Furthermore, the development of new pyrrole-based drugs with improved therapeutic properties is another potential direction for future research.
Conclusion
In conclusion, this compound is a promising compound that has potential therapeutic properties. Its anxiolytic and sedative effects make it a useful tool for studying the effects of anxiety and stress on behavior. However, further studies are needed to fully understand its mechanism of action and potential side effects. Additionally, the development of new pyrrole-based drugs with improved therapeutic properties is a potential direction for future research.

Synthesis Methods

The synthesis of 1-[5-[4-(4-fluorobenzoyl)-1,4-diazepane-1-carbonyl]-1H-pyrrol-3-yl]ethanone involves several steps. The first step is the preparation of 4-(4-fluorobenzoyl)-1,4-diazepane-1-carboxylic acid. This is followed by the synthesis of 5-(1H-pyrrol-3-yl)pentan-1-amine. The final step involves the reaction of these two compounds to yield this compound.

Scientific Research Applications

1-[5-[4-(4-fluorobenzoyl)-1,4-diazepane-1-carbonyl]-1H-pyrrol-3-yl]ethanone has been extensively studied for its potential therapeutic properties. It has been shown to exhibit anticonvulsant, anxiolytic, and sedative properties in animal models. Additionally, it has been investigated for its potential use in the treatment of anxiety disorders, depression, and epilepsy.

Properties

IUPAC Name

1-[5-[4-(4-fluorobenzoyl)-1,4-diazepane-1-carbonyl]-1H-pyrrol-3-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN3O3/c1-13(24)15-11-17(21-12-15)19(26)23-8-2-7-22(9-10-23)18(25)14-3-5-16(20)6-4-14/h3-6,11-12,21H,2,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGJOFDAZFLQZAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CNC(=C1)C(=O)N2CCCN(CC2)C(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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